

Physical and chemical properties of 6-Bromoisoquinoline-1-carbonitrile

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

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An In-depth Technical Guide to 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoquinoline-1-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom at the 6-position and a nitrile group at the 1-position of the isoquinoline core, offers two distinct reactive sites for molecular elaboration. This guide provides a comprehensive overview of the known physical and chemical properties of **6-Bromoisoquinoline-1-carbonitrile**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cellular signaling pathways, a critical aspect for drug discovery and development. All quantitative data is presented in clear, tabular formats, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.

Physical and Chemical Properties

The physical and chemical properties of **6-Bromoisoquinoline-1-carbonitrile** are crucial for its handling, characterization, and application in synthetic and biological studies.

Physical Properties

A summary of the key physical properties is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ BrN ₂	--INVALID-LINK--
Molecular Weight	233.06 g/mol	--INVALID-LINK--
Appearance	Yellow to white solid	--INVALID-LINK--
Melting Point	152 °C	--INVALID-LINK--
Boiling Point (Predicted)	403.9 ± 25.0 °C	--INVALID-LINK--
Density (Predicted)	1.66 ± 0.1 g/cm ³	--INVALID-LINK--
pKa (Predicted)	-1.02 ± 0.38	--INVALID-LINK--

Solubility

Experimentally determined solubility data for **6-Bromoisoquinoline-1-carbonitrile** is not readily available in the literature. However, based on the solubility of the structurally related compound, 6-Bromoisoquinoline, it is anticipated to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1]

Chemical Reactivity

6-Bromoisoquinoline-1-carbonitrile is a versatile synthetic building block due to its two reactive functional groups.[2] The bromine atom at the C-6 position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The nitrile group at the C-1 position can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition reactions.[2] This dual reactivity makes it a valuable precursor for the synthesis of diverse libraries of isoquinoline derivatives for drug discovery and materials science.[2]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and characterization of **6-Bromoisoquinoline-1-carbonitrile**.

Synthesis of 6-Bromoisoquinoline-1-carbonitrile (Adapted from a similar synthesis)

While a specific, detailed protocol for the synthesis of **6-Bromoisoquinoline-1-carbonitrile** is not readily available, a general strategy involves the cyanation of a 6-bromoisoquinoline precursor. The following is an adapted, representative protocol based on the synthesis of similar compounds.

Step 1: Synthesis of 6-Bromoisoquinoline

A multi-step synthesis of 6-bromoisoquinoline has been reported, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.^[3] The process involves the formation of an imine, followed by cyclization and aromatization steps.^[3]

Step 2: Cyanation of 6-Bromoisoquinoline

A common method for introducing a nitrile group at the 1-position of an isoquinoline is through a Reissert-type reaction followed by elimination, or via a palladium-catalyzed cyanation. A generalized procedure for the latter is outlined below.

Materials:

- 6-Bromoisoquinoline
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Anhydrous N,N-Dimethylformamide (DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask, combine 6-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and dppf (0.1 eq).

- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous DMF via syringe.
- Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude **6-Bromoisoquinoline-1-carbonitrile** can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification.

Analytical Characterization

The structure and purity of **6-Bromoisoquinoline-1-carbonitrile** are typically confirmed using a combination of spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
- ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, including the nitrile carbon, which typically appears in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also have characteristic chemical shifts.

2.3.2. Mass Spectrometry (MS)

The mass spectrum of **6-Bromoisoquinoline-1-carbonitrile** will show a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br).

Predicted Mass Spectral Data:

Adduct	m/z
$[M+H]^+$	232.97089
$[M+Na]^+$	254.95283
$[M-H]^-$	230.95633
$[M+NH_4]^+$	249.99743
$[M+K]^+$	270.92677

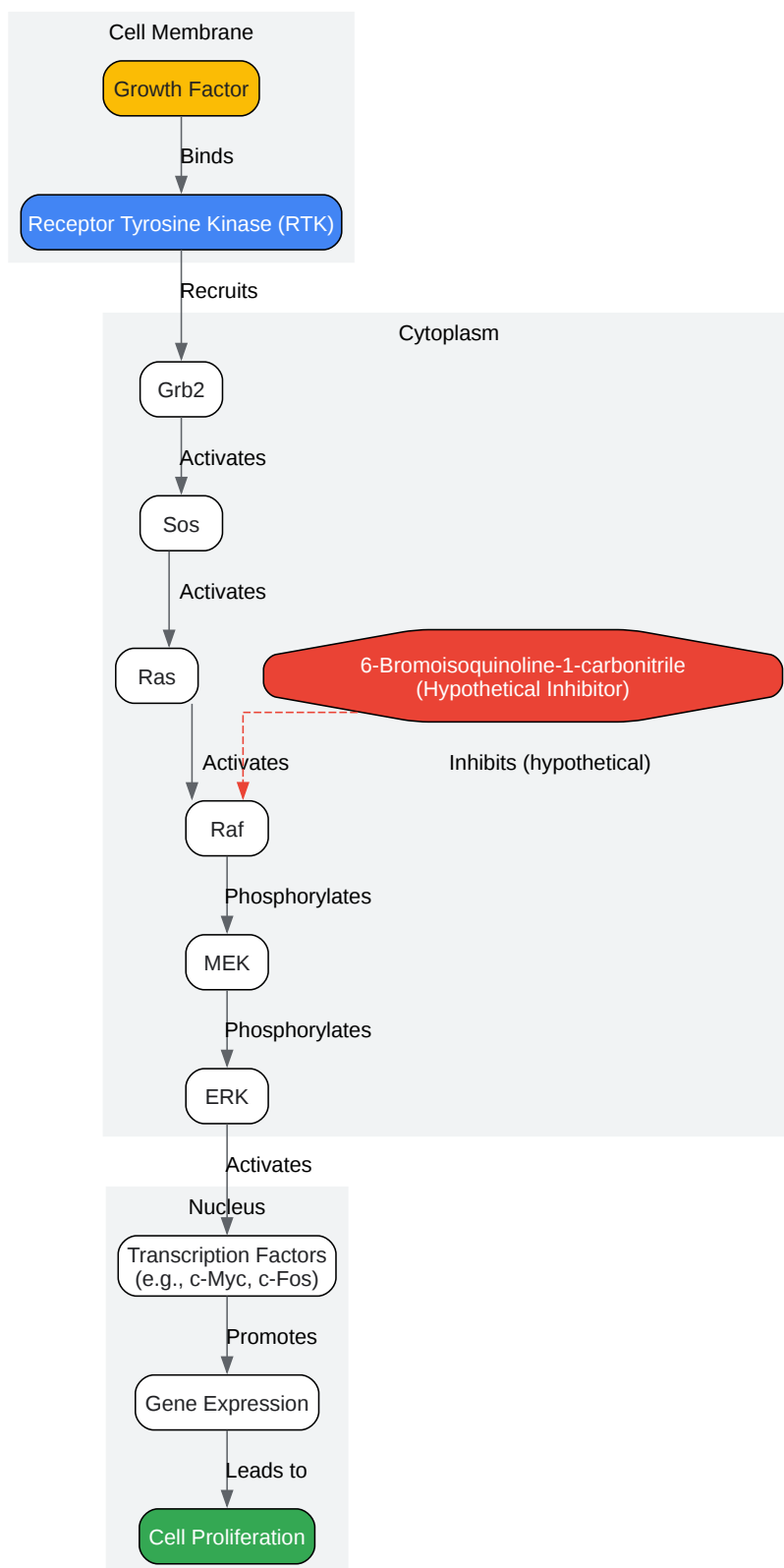
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Potential Biological Activity and Signaling Pathway Involvement

While the specific biological activity of **6-Bromoisoquinoline-1-carbonitrile** has not been extensively reported, the isoquinoline and quinoline scaffolds are prevalent in many biologically active compounds, including numerous kinase inhibitors used in cancer therapy.^{[4][5]} Derivatives of bromoisoquinoline have been investigated for their analgesic, anti-inflammatory, and anticancer activities.^[6]

Given that many quinoline and isoquinoline derivatives function as ATP-competitive kinase inhibitors, it is plausible that **6-Bromoisoquinoline-1-carbonitrile** could modulate the activity of protein kinases involved in cellular signaling. A common target for such compounds is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

The following diagram illustrates a representative RTK signaling pathway that could potentially be modulated by a kinase inhibitor like **6-Bromoisoquinoline-1-carbonitrile**. It is important to note that the direct interaction of **6-Bromoisoquinoline-1-carbonitrile** with this pathway has not been experimentally confirmed and this serves as a hypothetical model based on the activity of structurally related compounds.

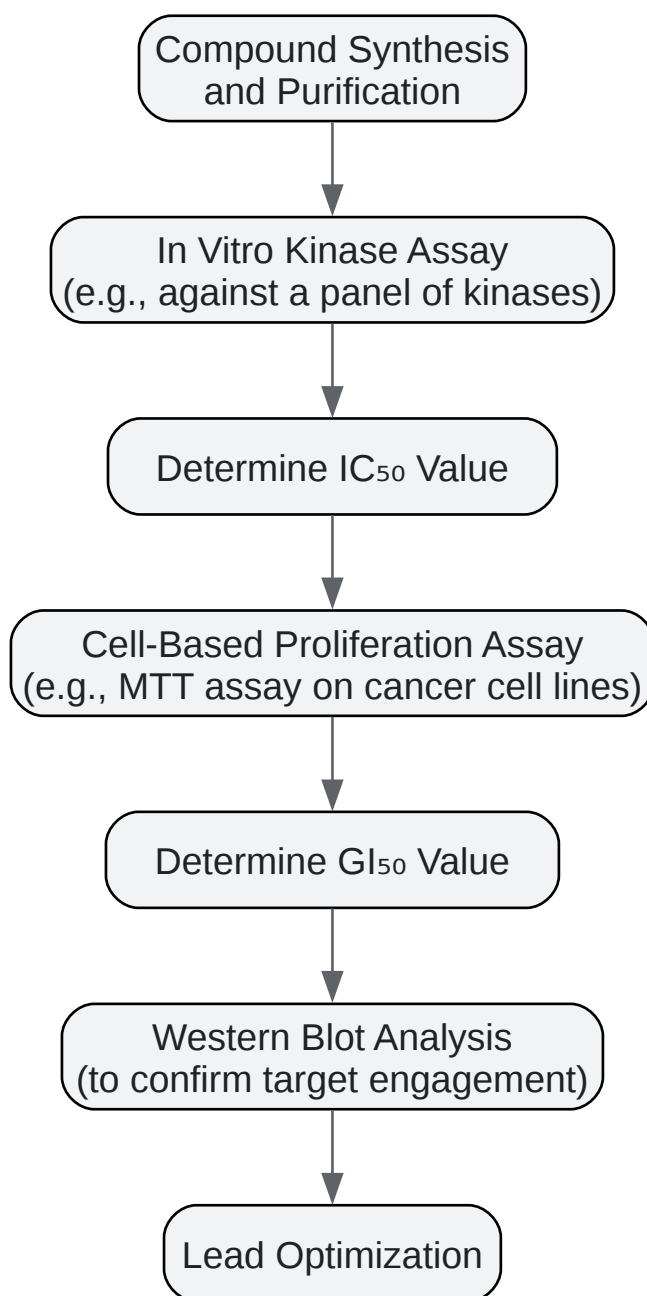


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Caption: Hypothetical inhibition of the Raf kinase in the RTK signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of **6-Bromoisoquinoline-1-carbonitrile** as a kinase inhibitor, a structured experimental workflow would be employed.



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Caption: A typical workflow for screening and validating a potential kinase inhibitor.

Conclusion

6-Bromoisquinoline-1-carbonitrile is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has summarized its key physical and chemical properties and provided a framework for its synthesis and characterization. While its biological activity is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of cancer and other diseases driven by aberrant kinase signaling. The experimental protocols and workflows outlined herein provide a foundation for researchers to explore the potential of this and related molecules in drug discovery programs.

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